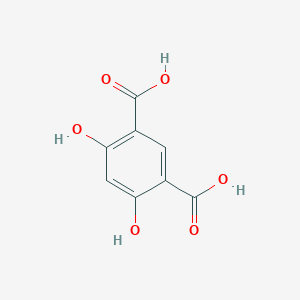

4,6-Dihydroxyisophthalic acid

Übersicht

Beschreibung

16,16-Dimethyl-Prostaglandin A1 ist ein synthetisches Analog von Prostaglandin A1, das durch die Addition von zwei Methylgruppen an der 16. Position gekennzeichnet ist. Diese Modifikation erhöht seine Stabilität und Widerstandsfähigkeit gegenüber metabolischem Abbau. Prostaglandine sind Lipide, die verschiedene physiologische Funktionen ausüben, einschließlich der Regulierung von Entzündungen, Blutfluss und der Bildung von Blutgerinnseln.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von 16,16-Dimethyl-Prostaglandin A1 umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem Prostaglandinvorläufer.

Methylierung: Die 16. Position des Prostaglandinvorläufers wird unter Verwendung von Methylierungsmitteln wie Methyliodid in Gegenwart einer Base wie Kaliumcarbonat methyliert.

Oxidation und Reduktion: Die Verbindung unterliegt Oxidations- und Reduktionsreaktionen, um die notwendigen funktionellen Gruppen einzuführen und die gewünschte Stereochemie zu erreichen.

Reinigung: Das Endprodukt wird mit chromatografischen Techniken gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von 16,16-Dimethyl-Prostaglandin A1 folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess umfasst:

Massenproduktion: Es werden große Mengen an Ausgangsmaterialien und Reagenzien verwendet.

Automatisierte Ausrüstung: Automatisierte Reaktoren und Reinigungssysteme werden eingesetzt, um die Effizienz und Konsistenz zu verbessern.

Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen implementiert, um sicherzustellen, dass das Endprodukt den Industriestandards entspricht.

Wirkmechanismus

Target of Action

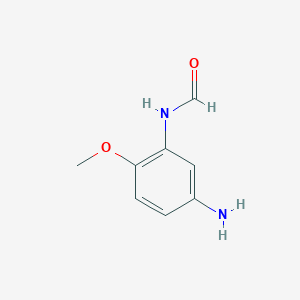

4,6-Dihydroxyisophthalic acid, also known as TDA (Terephthalic Dihydroxy Acid), is an organic compound It’s known that the compound’s hydroxyl groups have acidic properties and can participate in esterification and acylation reactions .

Mode of Action

The mode of action of this compound is primarily through its hydroxyl groups. These groups have acidic properties, allowing the compound to participate in esterification and acylation reactions . This means that the compound can react with alcohols to form esters and with amines or ammonia to form amides, altering the properties of these molecules.

Pharmacokinetics

It’s known that the compound is soluble in water, alcohols, and ester solvents, but insoluble in non-polar solvents . This solubility profile suggests that it could be well-absorbed in the body and distributed to various tissues where it can exert its effects.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility in different solvents suggests that the presence of these solvents in the environment could influence its action, efficacy, and stability . Furthermore, it should be stored in an inert atmosphere at room temperature , indicating that exposure to certain environmental conditions could potentially affect its stability and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 16,16-dimethyl Prostaglandin A1 typically involves the following steps:

Starting Material: The synthesis begins with a prostaglandin precursor.

Methylation: The 16th position of the prostaglandin precursor is methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Oxidation and Reduction: The compound undergoes oxidation and reduction reactions to introduce the necessary functional groups and achieve the desired stereochemistry.

Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of 16,16-dimethyl Prostaglandin A1 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Automated Equipment: Automated reactors and purification systems are employed to enhance efficiency and consistency.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

16,16-Dimethyl-Prostaglandin A1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Eigenschaften der Verbindung verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen an bestimmten Positionen einführen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktionsmittel: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Lösungsmittel: Reaktionen werden typischerweise in Lösungsmitteln wie Dichlormethan, Ethanol oder Acetonitril durchgeführt.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

16,16-Dimethyl-Prostaglandin A1 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die Synthese und Reaktivität von Prostaglandinanalogen zu untersuchen.

Biologie: Die Verbindung wird in der Forschung an zellulären Signalwegen und der Regulation physiologischer Prozesse eingesetzt.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Entzündungen, Virusinfektionen und Krebs

Industrie: Die Verbindung wird bei der Entwicklung von Pharmazeutika und anderen biologisch aktiven Verbindungen eingesetzt.

Wirkmechanismus

16,16-Dimethyl-Prostaglandin A1 entfaltet seine Wirkung durch die Interaktion mit spezifischen Prostaglandinrezeptoren auf der Oberfläche von Zielzellen. Diese Interaktion löst eine Kaskade von intrazellulären Signalwegen aus, die zu verschiedenen physiologischen Reaktionen führen. Der Wirkmechanismus der Verbindung beinhaltet:

Bindung an Rezeptoren: Es bindet an Prostaglandinrezeptoren, wie z. B. EP- und FP-Rezeptoren.

Aktivierung von Signalwegen: Die Bindung aktiviert Signalwege, einschließlich des zyklischen AMP (cAMP)-Wegs und des Phosphatidylinositol (PI)-Wegs.

Physiologische Wirkungen: Diese Wege regulieren Prozesse wie Entzündungen, Zellproliferation und Apoptose.

Vergleich Mit ähnlichen Verbindungen

16,16-Dimethyl-Prostaglandin A1 ist aufgrund seiner erhöhten Stabilität und Widerstandsfähigkeit gegenüber metabolischem Abbau einzigartig. Zu ähnlichen Verbindungen gehören:

Prostaglandin A1: Die Muttersubstanz, weniger stabil und anfälliger für metabolischen Abbau.

16,16-Dimethyl-Prostaglandin E1: Ein weiteres Analog mit ähnlichen Modifikationen, das für verschiedene therapeutische Anwendungen verwendet wird.

16,16-Dimethyl-Prostaglandin F2α: Eine verwandte Verbindung mit unterschiedlichen physiologischen Wirkungen.

Diese Vergleiche heben die einzigartigen Eigenschaften von 16,16-Dimethyl-Prostaglandin A1 hervor, wodurch es ein wertvolles Werkzeug in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen ist.

Eigenschaften

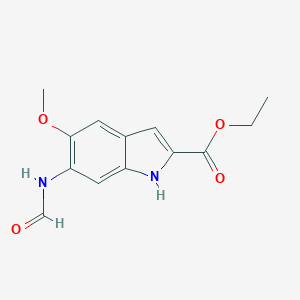

IUPAC Name |

4,6-dihydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGVIIXFGJCRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467841 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-74-4 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

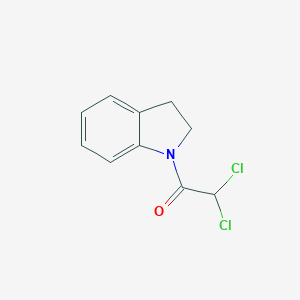

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-1H-pyrrolo-[2,3-F]quinoline-4,5-dione](/img/structure/B19868.png)